molecular formula C22H18N4O2S2 B2714771 2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392291-20-2

2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2714771
CAS No.: 392291-20-2
M. Wt: 434.53
InChI Key: CWRAAPBLISIRJG-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O2S2 and its molecular weight is 434.53. The purity is usually 95%.
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Biological Activity

The compound 2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative featuring a naphthalene moiety and a thiadiazole structure, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings regarding its biological activity, including case studies and detailed evaluations of its efficacy against various cell lines.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit diverse biological activities. The specific compound under study has shown promise in several areas:

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008
Target CompoundMCF-7Not specified

The compound's cytotoxicity was evaluated using the MTT assay, revealing that it could inhibit cell proliferation effectively. The mechanism of action may involve apoptosis induction and modulation of key signaling pathways.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific enzymes and pathways critical for tumor growth. For example:

  • Inhibition of Acetylcholinesterase (AChE) : Some studies suggest that thiadiazole derivatives can inhibit AChE, which may contribute to their anticancer effects by altering neurotransmitter dynamics within tumors .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. The results indicate notable efficacy against certain bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Target CompoundXanthomonas oryzae pv. oryzae100 µg/mL
Target CompoundFusarium graminearumNot specified

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study, the target compound was administered to MCF-7 cells, resulting in a significant reduction in cell viability at concentrations correlating with the IC50 values noted above. The study also reported morphological changes indicative of apoptosis.

Case Study 2: Antimicrobial Testing Against Xanthomonas spp.

Another study focused on evaluating the antimicrobial potential of the target compound against Xanthomonas species. The results indicated that at a concentration of 100 µg/mL, the compound inhibited bacterial growth significantly compared to control groups.

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c27-19(13-16-9-6-8-15-7-4-5-12-18(15)16)24-21-25-26-22(30-21)29-14-20(28)23-17-10-2-1-3-11-17/h1-12H,13-14H2,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRAAPBLISIRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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